Tetrabutylammonium (dihydrogen trifluoride)

Beschreibung

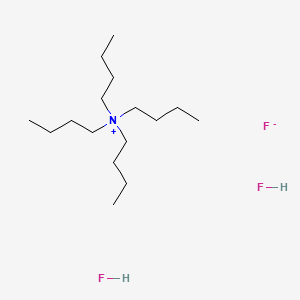

Tetrabutylammonium fluoride dihydrofluoride (TBAF·2HF) is a quaternary ammonium bifluoride salt with the formula [(C₄H₉)₄N]⁺[F·2HF]⁻. It serves as a potent source of nucleophilic fluoride ions (F⁻) in organic synthesis, particularly in fluorination and desilylation reactions. Unlike anhydrous TBAF, which is hygroscopic and prone to decomposition in hydroxylic solvents , TBAF·2HF offers enhanced stability due to its bifluoride structure. It is prepared via direct reaction of tetrabutylammonium hydroxide with hydrofluoric acid, forming a crystalline solid that retains reactivity in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Key applications include:

- Deprotection of silyl ethers: Efficient removal of tert-butyldimethylsilyl (TBS) groups in oligonucleotide synthesis .

- Fluorination reactions: Catalyzing nucleophilic substitution in aryl halides and nitroaromatics .

- Cocrystal formation: Self-assembly with hydroxyaromatic aldoximes for fluoride sensing and supramolecular chemistry .

Eigenschaften

IUPAC Name |

tetrabutylazanium;fluoride;dihydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQMNWIADOAJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471859 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-56-1 | |

| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride dihydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Another method involves the reaction of hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

In industrial settings, the preparation of tetrabutylammonium fluoride dihydrofluoride typically involves similar methods but on a larger scale. The compound is often produced as a trihydrate or as a solution in tetrahydrofuran, which is commercially available .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrabutylammonium fluoride dihydrofluoride undergoes various types of chemical reactions, including:

Deprotection Reactions: It is commonly used to remove silyl ether protecting groups in organic synthesis.

Phase Transfer Catalysis: It acts as a phase transfer catalyst in various reactions.

Base-Catalyzed Reactions: It serves as a mild base in reactions such as aldol-type condensation, Michael-type reactions, and ring-opening reactions.

Common Reagents and Conditions

Deprotection of Silyl Ethers: Typically carried out in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.

Phase Transfer Catalysis: Often involves the use of organic solvents and mild bases.

Base-Catalyzed Reactions: Conducted under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Deprotection Reactions: The major products are the deprotected alcohols or phenols.

Phase Transfer Catalysis: Various organic compounds depending on the specific reaction.

Base-Catalyzed Reactions: Products include aldol adducts, Michael adducts, and ring-opened compounds.

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium fluoride dihydrofluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·2HF. It is valued in chemical synthesis for its ability to act as a source of fluoride ions in organic solvents.

Scientific Research Applications

Tetrabutylammonium fluoride dihydrofluoride has found widespread use in scientific research, particularly in:

- Organic Synthesis It is extensively used for the deprotection of silyl ethers and as a source of fluoride ions. Tetrabutylammonium fluoride (TBAF) facilitates N9-alkylation of purine derivatives with organic halides, often completing reactions in minutes under mild conditions with high yield and selectivity, which is useful for developing purine-based libraries in drug discovery .

- Medicinal Chemistry It is employed in the synthesis of fluorinated compounds, which are important in pharmaceuticals.

- Material Science It is utilized in the preparation of γ-graphyne and its derivatives.

- Catalysis It acts as a catalyst in various organic reactions, including cross-coupling and cyclization reactions. It can also act as a phase transfer catalyst and as a mild base .

Chemical Reactions Analysis

Tetrabutylammonium fluoride dihydrofluoride undergoes various types of chemical reactions:

- Deprotection Reactions Commonly used to remove silyl ether protecting groups in organic synthesis.

- Phase Transfer Catalysis Acts as a phase transfer catalyst in various reactions.

- Base-Catalyzed Reactions Serves as a mild base in reactions such as aldol-type condensation, Michael-type reactions, and ring-opening reactions.

Biological Applications

TBAF is widely used in organic chemistry as a source of fluoride ions. Its biological activity, particularly in medicinal chemistry and biochemistry, has received attention for its role in facilitating various chemical reactions, including the deprotection of silyl ethers and the synthesis of biologically active compounds.

N-Alkylation of Purines TBAF has been shown to significantly accelerate the N9-alkylation of purine derivatives using organic halides. This reaction can be completed within minutes under mild conditions, yielding high selectivity and efficiency. Such modifications are crucial for developing purine-based libraries used in drug discovery.

Examples of applications

Wirkmechanismus

The mechanism by which tetrabutylammonium fluoride dihydrofluoride exerts its effects primarily involves the release of fluoride ions. These fluoride ions can act as nucleophiles, bases, or catalysts in various chemical reactions. The compound’s effectiveness is due to its ability to provide a stable source of fluoride ions in organic solvents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluoride Sources

The performance of TBAF·2HF is best contextualized against related fluoride reagents, including triethylamine trihydrofluoride (TEA·3HF), tetrabutylammonium difluorotriphenylsilicate (TBTS), and alkali metal fluorides (e.g., CsF, KF).

Table 1: Comparative Analysis of Fluoride Reagents

Key Findings

Reactivity and Solubility :

- TBAF·2HF outperforms alkali metal fluorides (CsF, KF) in organic solvents due to its inherent solubility, enabling reactions at room temperature. For example, in nucleophilic ring-opening of azetidinium salts, TBAF achieved 71% yield, while CsF yielded only 13% .

- TBTS, though stable, requires excess reagent for fluorination, making TBAF·2HF more efficient for stoichiometric applications .

Stability and Handling :

- TEA·3HF is preferred over TBAF·2HF in RNA synthesis due to its reliability in aqueous-organic mixtures and reduced side reactions .

- Anhydrous TBAF decomposes in hydroxylic solvents (e.g., water, alcohols), whereas TBAF·2HF mitigates this issue via its bifluoride structure .

Supramolecular Chemistry: TBAF·2HF uniquely forms cocrystals with aldoximes (e.g., H₂NAP·TBAF), enabling fluoride-selective sensing .

Biologische Aktivität

Tetrabutylammonium fluoride (TBAF) is a quaternary ammonium salt widely used in organic chemistry as a source of fluoride ions. Its biological activity, particularly in the context of medicinal chemistry and biochemistry, has garnered attention for its role in facilitating various chemical reactions, including the deprotection of silyl ethers and the synthesis of biologically active compounds.

- Chemical Formula :

- Molecular Weight : 261.462 g/mol

- Density : 0.887 g/cm³

- Melting Point : 62-63 °C

- Solubility : Soluble in organic solvents like THF and DMSO, but limited in water due to its strong hydrogen bond formation with fluoride ions .

TBAF acts primarily as a fluoride ion source. The fluoride ion is known for its strong basicity and ability to act as a nucleophile, which facilitates various organic reactions. In biological systems, TBAF has been utilized to enhance the reactivity of substrates, particularly in the alkylation of nucleophiles such as purines .

Biological Applications

-

N-Alkylation of Purines :

- TBAF has been shown to significantly accelerate the N9-alkylation of purine derivatives using organic halides. This reaction can be completed within minutes under mild conditions, yielding high selectivity and efficiency. Such modifications are crucial for developing purine-based libraries used in drug discovery .

- Silyl Ether Deprotection :

- Fluoride Detection :

Case Study 1: Synthesis of Purine Libraries

A study demonstrated that TBAF could facilitate the rapid synthesis of N9-alkylated purine derivatives, which are essential for developing inhibitors targeting sulfotransferases—enzymes involved in various metabolic pathways. The reactions were performed at room temperature, showcasing TBAF's efficiency compared to traditional methods requiring harsher conditions .

| Compound | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| 2,6-Dichloropurine + Benzyl Bromide | 85 | 10 | Room temperature + TBAF |

| 2,6-Dichloropurine + Methyl Iodide | 90 | 10 | Room temperature + TBAF |

Case Study 2: Deprotection Reactions

In another investigation, TBAF was utilized to effectively deprotect silyl ethers in a variety of substrates, achieving high yields without the need for extensive purification steps post-reaction. This method is particularly advantageous in multi-step synthetic pathways where efficiency is critical .

Safety and Toxicology

While TBAF is a valuable reagent in chemical synthesis, it poses several health risks:

- Corrosive Effects : It can cause severe burns upon contact with skin or eyes.

- Respiratory Irritation : Inhalation may lead to respiratory distress.

- Potential Carcinogenicity : Some studies suggest that prolonged exposure may have carcinogenic effects; however, more research is needed to confirm these findings .

Q & A

Q. What are the optimal synthetic routes for preparing anhydrous TBAF·2HF, and how does its stability impact experimental design?

TBAF·2HF is typically synthesized via metathesis of tetrabutylammonium bromide with potassium fluoride in aqueous or alcoholic media. However, anhydrous forms require rigorous drying protocols, such as azeotropic distillation with toluene or THF under inert gas . The compound’s hygroscopic nature demands storage in sealed, moisture-free containers at –20°C to prevent decomposition into hydrated species, which exhibit reduced nucleophilicity . Researchers must confirm purity via NMR or ion chromatography to ensure consistent reactivity in fluorination reactions .

Q. How does TBAF·2HF compare to other fluoride sources in nucleophilic aromatic substitution (SN_NNAr) reactions?

TBAF·2HF outperforms tetramethylammonium fluoride (TMAF) in polar aprotic solvents (e.g., DMSO, THF) due to its superior solubility and fluoride ion availability. For example, in the fluorodenitration of nitroaromatics, TBAF·2HF achieves >90% yield under mild conditions (25°C, 4 h), whereas TMAF requires elevated temperatures (60°C) . Key parameters include solvent choice (THF enhances nucleophilicity, while DMSO stabilizes intermediates) and substrate activation (electron-withdrawing groups facilitate displacement) .

Q. What safety protocols are critical when handling TBAF·2HF in laboratory settings?

TBAF·2HF releases toxic HF upon decomposition. Mandatory precautions include:

- Use of fluoropolymer-coated labware to prevent corrosion.

- Neutralization of spills with calcium carbonate or specialized HF-binding gels .

- Personal protective equipment (PPE): Nitrile gloves, face shields, and HF-rated respirators during large-scale reactions .

Advanced Research Questions

Q. How do solvent effects and counterion interactions influence TBAF·2HF’s reactivity in deprotection reactions?

In silyl ether deprotection, TBAF·2HF’s efficacy depends on solvent polarity and counterion pairing. THF promotes ion dissociation, accelerating cleavage, while dichloroethane stabilizes ion pairs, slowing reactivity. For example, tert-butyldimethylsilyl (TBS) ether deprotection in THF completes in 10 min (vs. 60 min in DCM) . Advanced studies use conductivity measurements and DFT calculations to model ion-pair equilibria, revealing that bulky tetrabutylammonium cations reduce fluoride solvation, enhancing nucleophilicity .

Q. What analytical techniques resolve contradictions in reported fluoride release kinetics of TBAF·2HF?

Discrepancies in fluoride release rates (e.g., variable in kinetic studies) arise from moisture content and solvent purity. Researchers employ:

- Isothermal titration calorimetry (ITC): Quantifies real-time fluoride release in anhydrous THF.

- Karl Fischer titration: Measures trace water (<50 ppm) to validate reaction conditions .

- In situ IR spectroscopy: Tracks Si–F bond formation during silyl ether cleavage, correlating with fluoride availability .

Q. How can TBAF·2HF be leveraged in electrochemical fluorination (ECF) for radiopharmaceutical synthesis?

TBAF·2HF serves as a fluoride source in ECF for -radiolabeling, critical in PET imaging. Key steps include:

- Electrode design: Platinum anodes in acetonitrile enhance incorporation into aryl precursors (e.g., methyl(phenylthio)acetate) with 70–85% radiochemical yield .

- Optimization of supporting electrolytes: Tetrabutylammonium hexafluorophosphate (TBAPF) minimizes side reactions by stabilizing fluoride ions .

Q. Methodological Recommendations

- Deprotection Optimization: Screen solvents (THF, DMF, DCM) and TBAF·2HF stoichiometry (1.1–2.0 eq) using high-throughput robotic platforms to balance speed and selectivity .

- Contamination Mitigation: Pre-dry glassware at 120°C and use molecular sieves (3Å) in reaction mixtures to suppress hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.